molecular formula C10H11N5OS B2549097 N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1484843-95-9

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2549097
CAS RN: 1484843-95-9
M. Wt: 249.29
InChI Key: ABRLBTCTXAIIGE-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, also known as A-438079, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological processes such as inflammation, pain, and immune response.

Scientific Research Applications

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various physiological and pathological conditions. For example, it has been shown to inhibit the release of IL-1β and IL-18 from macrophages, which are key cytokines involved in inflammation and immune response. It has also been used to study the involvement of P2X7 receptor in neuropathic pain, Alzheimer's disease, and cancer.

Mechanism of Action

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide acts as a competitive antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. When ATP binds to the P2X7 receptor, it triggers the opening of a cation channel that allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide blocks this process by binding to the ATP-binding site of the P2X7 receptor, preventing ATP from binding and inhibiting the channel opening.
Biochemical and Physiological Effects:
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, it can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages, which are involved in the pathogenesis of many diseases. It can also inhibit the release of glutamate from astrocytes, which is a key neurotransmitter in the central nervous system. In addition, N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is its high selectivity and potency for the P2X7 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. This is particularly important for studying the role of P2X7 receptor in various physiological and pathological conditions. However, one limitation of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, its effects may be influenced by factors such as pH, temperature, and cell type, which need to be carefully controlled.

Future Directions

There are several future directions for the use of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide in scientific research. One area of interest is the development of more potent and selective P2X7 receptor antagonists that can be used in vivo for the treatment of various diseases. Another direction is the investigation of the role of P2X7 receptor in the regulation of immune response and inflammation, which may lead to the development of new therapies for autoimmune and inflammatory diseases. Finally, the use of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments and improve their efficacy.

Synthesis Methods

The synthesis of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves several steps, starting from the reaction of 5-amino-2-chloropyridine with ethyl isothiocyanate to form 5-amino-2-(ethylthiocarbamoyl)pyridine. This compound is then reacted with thiosemicarbazide to give N-(5-amino-2-pyridyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, which is further treated with acetic anhydride to obtain N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

N-(5-aminopyridin-2-yl)-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-2-7-9(17-15-14-7)10(16)13-8-4-3-6(11)5-12-8/h3-5H,2,11H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRLBTCTXAIIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

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